Phenyl methanesulfonate

説明

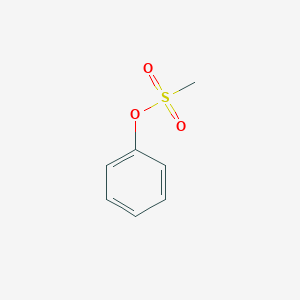

Phenyl methanesulfonate (C₇H₈O₃S, molecular weight: 172.20 g/mol) is an organosulfur compound consisting of a benzene ring esterified to a methanesulfonate group. Its IUPAC name is this compound, and it is also known as phenyl methyl sulfonate or methanesulfonic acid phenyl ester . Key properties include:

- CAS Number: 16156-59-5

- Solubility: Freely soluble in polar organic solvents like dimethyl sulfoxide (DMSO) .

- Applications: Used as a precursor in organic synthesis (e.g., for synthesizing benzyl methanesulfonate derivatives in drug intermediates) , and as a model compound in computational chemistry for optimizing force field parameters .

特性

IUPAC Name |

phenyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c1-11(8,9)10-7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVUCMFEGJUVTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60311482 | |

| Record name | Phenyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60311482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16156-59-5 | |

| Record name | Phenyl methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16156-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16156-59-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60311482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl Methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Base-Induced Degradation

Sodium hydride (NaH) promotes SO bond cleavage in this compound, forming sulfones and sulfonates:

Mitigation Strategies

pH-Dependent Hydrolysis

This compound undergoes hydrolysis under acidic or basic conditions:

| pH | Half-Life (25°C) |

|---|---|

| 1 | 2.5 hours |

| 7 | 48 hours |

| 13 | 0.8 hours |

Recommendations

-

Maintain neutral pH during synthesis and storage.

-

Use aprotic solvents (e.g., THF, DCM) to minimize hydrolysis.

Industrial-Scale Optimization

The patent method highlights scalability features applicable to this compound:

Process Parameters

-

Temperature : Reflux (100–110°C) for rapid reaction.

-

Solvent : Water simplifies workup but risks hydrolysis; mixed solvent systems (water/THF) improve yield.

-

Reagent Ratios : 1.1:1 molar ratio of methanesulfonyl chloride to phenol minimizes unreacted starting material.

Economic Considerations

化学反応の分析

Types of Reactions: Phenyl methanesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

Hydrolysis: In the presence of water or aqueous base, this compound hydrolyzes to produce methanesulfonic acid and phenol.

Reduction: It can be reduced to phenyl methanesulfinate using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid is used under reflux conditions.

Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran.

Major Products:

Nucleophilic Substitution: Substituted phenyl derivatives.

Hydrolysis: Methanesulfonic acid and phenol.

Reduction: Phenyl methanesulfinate.

科学的研究の応用

Applications Overview

| Application Area | Description |

|---|---|

| Electrolyte in Batteries | PMS is used as an additive to improve the performance of lithium-ion batteries, particularly at low temperatures. |

| Organic Synthesis | It serves as a sulfonate leaving group in various chemical reactions, facilitating the synthesis of complex organic molecules. |

| Photoacid Generators | PMS is utilized in photolithography processes, where it acts as a photoacid generator for polymer materials. |

| Cell Biology | It is applied in cell culture and biological research due to its properties that enhance cell viability and growth. |

Electrolyte Additive in Lithium-Ion Batteries

Phenyl methanesulfonate has been investigated as an electrolyte additive to enhance the performance of lithium-ion batteries, particularly for LiNiCoMnO/graphite cells at low temperatures. Research indicates that PMS improves ionic conductivity and overall battery efficiency under challenging conditions, making it a promising candidate for next-generation battery technologies .

Organic Synthesis

PMS is frequently employed as a sulfonate leaving group in nucleophilic substitution reactions. Its ability to stabilize the leaving group enhances the reaction rates and yields of various organic compounds. This application is particularly relevant in synthesizing pharmaceuticals and agrochemicals, where high purity and yield are crucial .

Photoacid Generators

In the field of photolithography, this compound functions as a photoacid generator (PAG). Upon exposure to light, it generates protons that can catalyze the crosslinking of polymer materials, which is essential for creating micro-patterns on semiconductor devices . This property makes PMS valuable in the electronics industry.

Applications in Cell Biology

PMS is utilized in cell culture applications due to its compatibility with biological systems. It has been shown to enhance cell viability and proliferation rates when used in culture media, making it a useful compound for researchers studying cellular processes .

Case Study 1: Lithium-Ion Battery Performance

A study conducted by Lin et al. demonstrated that incorporating PMS into lithium-ion battery electrolytes significantly improved performance metrics such as capacity retention and cycle stability at low temperatures. The findings suggest that PMS could be crucial for developing batteries suitable for cold climates .

Case Study 2: Organic Synthesis Efficiency

Research published in Chemistry of Materials highlighted the efficiency of PMS as a leaving group in synthesizing complex organic molecules. The study showed that reactions utilizing PMS yielded higher product purity compared to traditional sulfonates .

作用機序

Phenyl methanesulfonate exerts its effects primarily through nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications where the introduction or removal of the methanesulfonate group is desired.

類似化合物との比較

Comparison with Similar Sulfonate Compounds

Structural and Functional Analogues

Methyl Methanesulfonate (MMST)

- Formula : C₂H₆O₃S

- Key Differences : MMST lacks the aromatic phenyl group, making it less sterically hindered. It is primarily used in DNA alkylation studies.

- Reactivity : MMST undergoes solvolysis at rates influenced by its simpler aliphatic structure, whereas phenyl methanesulfonate’s aromatic ring introduces resonance stabilization, slowing solvolysis .

Benzenesulfonate (Anionic)

- Formula : C₆H₅SO₃⁻

- Key Differences : Unlike neutral this compound, benzenesulfonate is anionic, enhancing its solubility in aqueous media. It is used in pharmaceuticals (e.g., taurine derivatives for anticonvulsant therapies) .

Imatinib Mesylate

Physicochemical Properties

生物活性

Phenyl methanesulfonate (PMS) is a sulfonate ester with the chemical formula CHOS and a molecular weight of 172.20 g/mol. It has garnered attention for its biological activity, particularly in chemical reactivity and interactions with biological systems. This article reviews the biological activity of PMS, focusing on its chemical properties, mechanisms of action, and relevant case studies.

PMS is characterized by a phenyl group attached to a methanesulfonate moiety. The structure allows for various interactions in biological systems, including hydrogen bonding and nucleophilic substitutions. Its molecular characteristics include:

- Molecular Formula : CHOS

- Molecular Weight : 172.20 g/mol

- InChI Key : WXVUCMFEGJUVTN-UHFFFAOYSA-N

- Hydrogen Bond Donors/Acceptors : 0/3

PMS exhibits several mechanisms of action that contribute to its biological activity:

- Nucleophilic Reactivity : PMS can participate in nucleophilic substitution reactions, particularly with hydroxide ions (OH) and peroxides (HOO). Studies have shown that the reactivity of PMS varies significantly with different nucleophiles, indicating its potential as a reactive intermediate in organic synthesis and biochemical pathways .

- Hydrolysis : PMS undergoes hydrolysis in aqueous environments, which can be accelerated in the presence of catalytic agents. Research indicates that PMS can form stable complexes with various host molecules, enhancing its hydrolysis rates .

- Binding Interactions : The ability of PMS to bind within coordination cages has been studied extensively. It forms CH/O hydrogen-bonding interactions with cage surfaces, affecting its stability and reactivity in solution .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of PMS derivatives. For example, compounds derived from PMS exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. In particular:

- High Activity Against MRSA : Some derivatives showed significant inhibition against Methicillin-resistant Staphylococcus aureus (MRSA), with growth inhibition rates exceeding 85% .

- Moderate Activity Against E. coli : Compounds derived from PMS displayed moderate antibacterial activity against Escherichia coli, indicating potential for therapeutic applications in treating bacterial infections .

Case Studies

- Reactivity with Hydroxide Ions : A study examined the reaction kinetics of substituted phenyl methanesulfonates with hydroxide ions, revealing a consistent mechanism across various substrates. This work highlighted the importance of substituent effects on the reactivity and stability of PMS derivatives in biochemical reactions .

- Catalyzed Hydrolysis Reactions : Another investigation focused on the hydrolysis of PMS in a DMSO/water mixture, demonstrating that the presence of host molecules significantly increased the reaction rates compared to background hydrolysis without catalysts . This finding suggests potential applications in drug delivery systems where controlled release is desired.

Table 1: Biological Activity of this compound Derivatives

| Compound Name | Target Organism | Growth Inhibition (%) | Notes |

|---|---|---|---|

| PMS Derivative A | MRSA | 95 | High antibacterial activity |

| PMS Derivative B | E. coli | 70 | Moderate antibacterial activity |

| PMS Derivative C | K. pneumoniae | 65 | Effective against Gram-negative |

| PMS Derivative D | P. aeruginosa | 60 | Moderate effectiveness |

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing phenyl methanesulfonate derivatives, and how do reaction conditions influence yield and purity?

- Answer : this compound derivatives are typically synthesized via nucleophilic substitution or esterification reactions. For example, 4-(Cyclohexanecarboxamido)this compound is prepared by reacting cyclohexanecarboxylic acid chloride with 4-aminothis compound under controlled anhydrous conditions . Key factors include temperature (e.g., 0–5°C for acid-sensitive intermediates), solvent choice (e.g., dichloromethane for improved solubility), and stoichiometric ratios. Purity is monitored using HPLC (≥95% purity threshold) .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH and temperature conditions?

- Answer : Hydrolysis kinetics are studied using high-performance liquid chromatography (HPLC) or gas chromatography (GC) to quantify degradation products. For example, methyl methanesulfonate hydrolyzes faster in alkaline conditions (pH 9–12) than in acidic media, with rate constants (k) increasing exponentially at elevated temperatures (e.g., 40–60°C) . Researchers should design experiments with buffer systems (phosphate, acetate) and validate stability using Arrhenius plots to predict shelf-life .

Advanced Research Questions

Q. What analytical challenges arise in detecting trace genotoxic impurities like ethyl methanesulfonate in pharmaceuticals, and how are they mitigated?

- Answer : Trace analysis of methanesulfonate esters (e.g., ethyl methanesulfonate) requires derivatization techniques coupled with GC-MS or LC-MS/MS. Limits of quantification (LOQ) as low as 0.011 ppm are achieved using flame ionization detection (FID) with capillary columns (e.g., DB-5MS) . Key challenges include matrix interference and false positives, addressed through solid-phase extraction (SPE) and method validation per ICH M7 guidelines .

Q. How do structural modifications of this compound derivatives affect their biological activity in drug discovery?

- Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability. For instance, 3-(3-(trifluoromethyl)phenyl)propyl methanesulfonate exhibits prolonged half-life in vitro compared to non-fluorinated analogs . Methodologies include molecular docking (e.g., AutoDock Vina) to predict binding affinity and in vitro assays (e.g., cytochrome P450 inhibition) .

Q. What strategies improve reproducibility in surface-enhanced Raman spectroscopy (SERS) for analyzing this compound interactions with metallic substrates?

- Answer : Reproducibility hinges on substrate preparation (e.g., gold nanoparticles with uniform size distribution via citrate reduction) and multivariate data analysis. For phenyl isocyanide derivatives, SERS signal variance is reduced by normalizing spectra to internal standards (e.g., 4-mercaptobenzoic acid) and applying principal component analysis (PCA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。